

Solubility of 6-Bromo-2-chloronicotinic acid in common organic solvents.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-2-chloronicotinic acid**

Cat. No.: **B1521761**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **6-Bromo-2-chloronicotinic Acid** in Common Organic Solvents

Foreword: Navigating the Solubility Landscape

In the realm of drug discovery and development, understanding the solubility of an Active Pharmaceutical Ingredient (API) is a cornerstone of successful formulation. It is a critical parameter that influences everything from process chemistry and purification to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of **6-Bromo-2-chloronicotinic acid** (CAS: 1060815-67-9), a key heterocyclic building block in medicinal chemistry.

This document moves beyond a simple recitation of data. As your partner in the laboratory, my goal is to provide a framework for understanding why this molecule behaves the way it does. We will explore the underlying physicochemical principles that govern its solubility, outline a robust, self-validating experimental protocol for precise measurement, and provide predictive insights based on the behavior of structurally analogous compounds. This guide is designed for the practicing researcher, scientist, and drug development professional, offering both a theoretical foundation and a practical playbook for characterizing this important molecule.

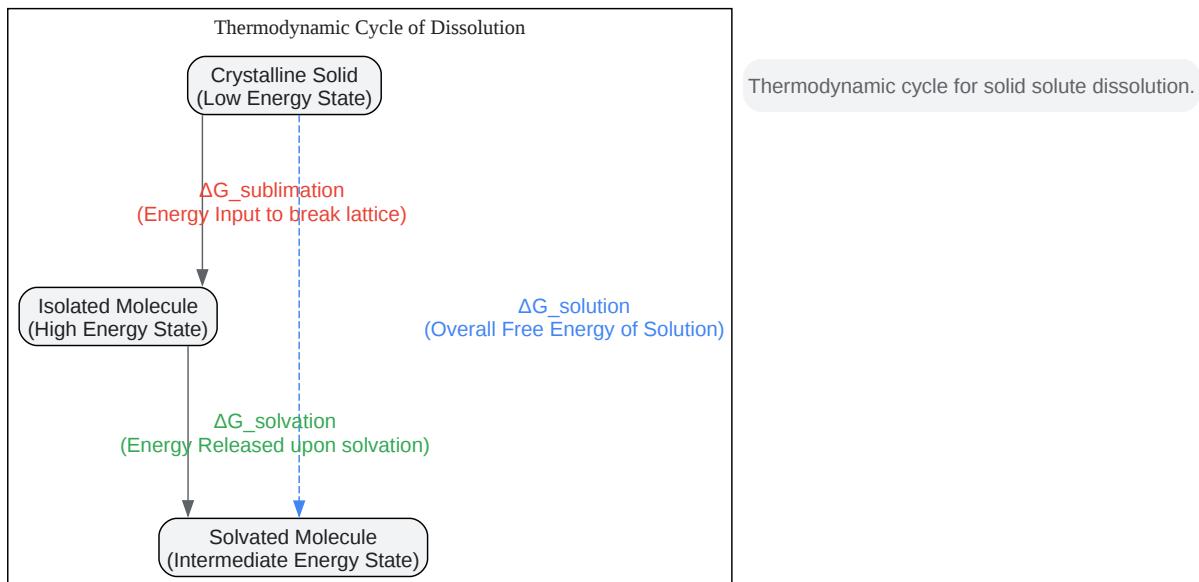
Molecular Profile and Physicochemical Properties

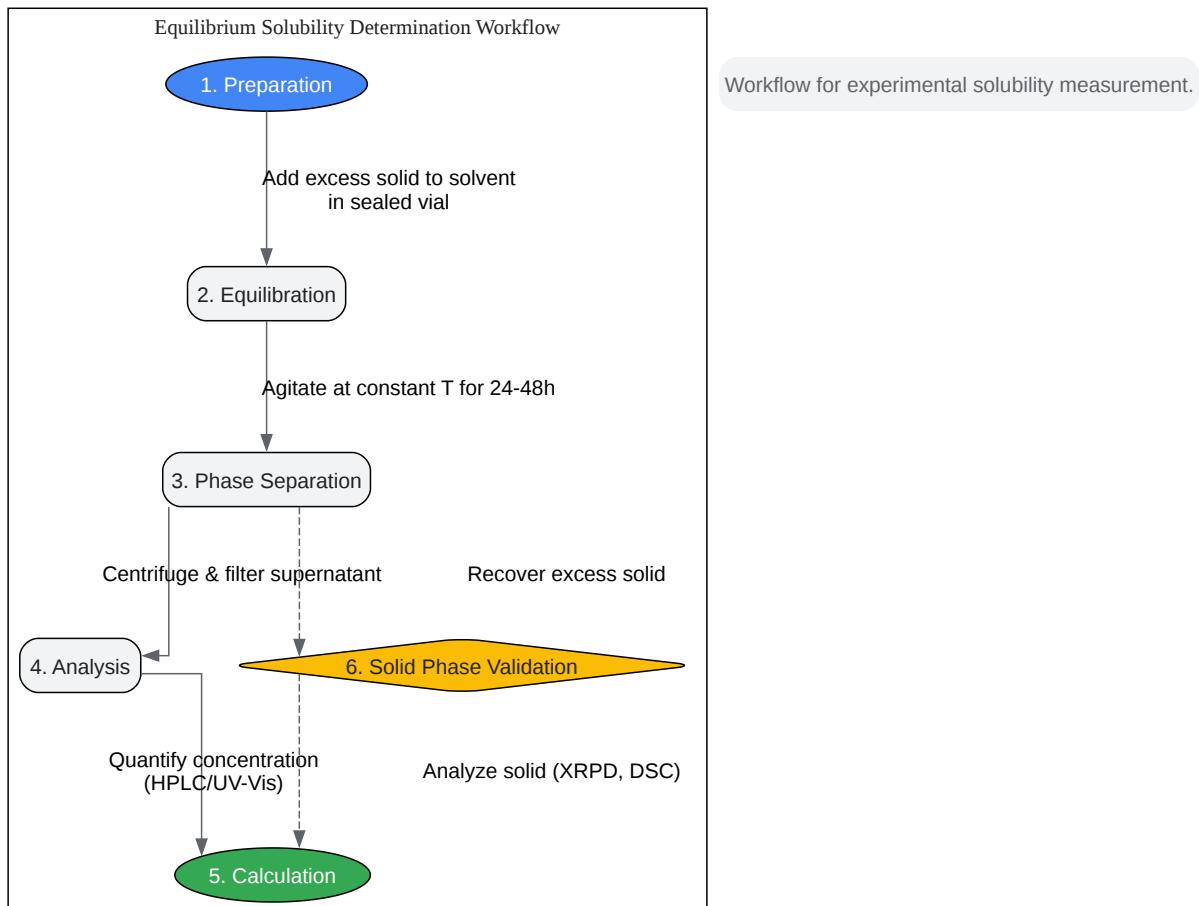
Before delving into solubility, a thorough understanding of the molecule itself is paramount. **6-Bromo-2-chloronicotinic acid** is a pyridinecarboxylic acid derivative, functionalized with both

a bromine and a chlorine atom. These features are not merely decorative; they are the primary drivers of its chemical personality and, consequently, its solubility profile.

The presence of the carboxylic acid group introduces a polar, hydrophilic center capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens). Conversely, the pyridine ring, while containing a nitrogen atom, is largely aromatic and contributes to the molecule's lipophilicity. The halogen substituents (Br and Cl) further increase the molecular weight and introduce strong electronegative sites, influencing crystal lattice energy and dipole interactions. The interplay of these competing characteristics—hydrophilic acidity, aromatic lipophilicity, and halogen-induced effects—dictates the molecule's affinity for any given solvent.

Table 1: Physicochemical Properties of **6-Bromo-2-chloronicotinic Acid**


Property	Value	Source
CAS Number	1060815-67-9	[1]
Molecular Formula	C ₆ H ₃ BrClNO ₂	
Molecular Weight	236.45 g/mol	
Appearance	Light Yellow to Beige Solid	[2]
Predicted Boiling Point	361.1 ± 42.0 °C	[2]
Predicted Density	1.917 ± 0.06 g/cm ³	[2]
Predicted pKa	1.77 ± 0.28	[2]
SMILES String	OC(=O)c1ccc(Br)nc1Cl	


The Theoretical Underpinnings of Solubility

The solubility of a crystalline solid, such as **6-Bromo-2-chloronicotinic acid**, is a thermodynamic equilibrium.^[3] It represents the point at which the rate of dissolution of the solid into the solvent equals the rate of crystallization from the solution.^[4] This equilibrium is governed by two primary energy considerations, as illustrated in the thermodynamic cycle below:

- Crystal Lattice Energy ($\Delta G_{\text{sublimation}}$): The energy required to break the intermolecular forces holding the molecules together in the crystal lattice. Stronger interactions (e.g., hydrogen bonding, π -stacking) lead to higher lattice energy and lower solubility.
- Solvation Energy ($\Delta G_{\text{solvation}}$): The energy released when the free molecule is surrounded and stabilized by solvent molecules.[\[5\]](#)

Solubility is achieved when the energy gained from solvation is sufficient to overcome the crystal lattice energy.[\[5\]](#) The principle of "like dissolves like" is a useful heuristic; polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For **6-Bromo-2-chloronicotinic acid**, its amphiphilic nature suggests a more nuanced behavior, with solubility being highly dependent on the specific solvent's ability to interact with both the polar carboxylic acid group and the less polar halogenated pyridine ring.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-2-chloronicotinic acid | Starshinechemical [starshinechemical.com]
- 2. 6-Bromo-2-chloronicotinic acid price,buy 6-Bromo-2-chloronicotinic acid - chemicalbook [chemicalbook.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of 6-Bromo-2-chloronicotinic acid in common organic solvents.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1521761#solubility-of-6-bromo-2-chloronicotinic-acid-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com